molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3

Cyclopropyl[4-(pentyloxy)phenyl]methanone

Cat. No. B2748829
CAS RN: 929973-51-3
M. Wt: 232.323
InChI Key: RPFVGYMTPMYAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .


Molecular Structure Analysis

The InChI code for Cyclopropyl[4-(pentyloxy)phenyl]methanone is 1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13 (8-10-14)15 (16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a powder that should be stored at room temperature . It has a predicted melting point of 95.85°C and a predicted boiling point of 360.4°C at 760 mmHg . The predicted density is 1.1 g/cm3 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, a novel reference antagonist for the histamine H3 receptor, was synthesized using a convenient procedure that involved a key reaction based on SNAr for acylated fluoroaromatics. This method required no chromatographic purification steps and yielded good results, highlighting its potential in medicinal chemistry (Stark, 2000).

Anti-Mycobacterial and Antitubercular Activity

  • Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-mycobacterial activities against M. tuberculosis H37Rv in vitro. This study found that most synthesized methanones, upon further reduction, displayed significant Minimum Inhibitory Concentrations (MICs), with the most active compounds showing activity against multidrug-resistant (MDR) strains (Dwivedi et al., 2005).

Anticancer Potential

  • The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), belonging to the phenstatin family, has been studied for its cytotoxicity in different tumor cell lines. It was found to inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Chemical Synthesis and Scaffolding

  • An efficient, high-yielding one-pot synthesis method for 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins has been developed. This method serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds, offering a versatile approach for the creation of novel chemical entities (Grover et al., 2004).

Mechanism of Action

The mechanism of action for Cyclopropyl[4-(pentyloxy)phenyl]methanone is not specified in the available resources. It is often used for proteomics research .

Safety and Hazards

Cyclopropyl[4-(pentyloxy)phenyl]methanone is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

cyclopropyl-(4-pentoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVGYMTPMYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl[4-(pentyloxy)phenyl]methanone

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